molecular formula C17H19N7OS B12161574 N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12161574
M. Wt: 369.4 g/mol
InChI Key: GCVSRSULWZVKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide backbone substituted with a tetrazolo[1,5-b]pyridazine ring and a 3-(methylsulfanyl)phenyl group. The tetrazolo[1,5-b]pyridazine moiety is a bicyclic system known for its electron-deficient aromatic character, which enhances binding affinity in medicinal chemistry applications, particularly in kinase inhibition .

Properties

Molecular Formula

C17H19N7OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C17H19N7OS/c1-26-14-6-2-5-13(10-14)18-17(25)12-4-3-9-23(11-12)16-8-7-15-19-21-22-24(15)20-16/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,18,25)

InChI Key

GCVSRSULWZVKNU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the tetrazolo[1,5-b]pyridazin ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic conditions.

    Introduction of the piperidine ring: This step often involves the reaction of the tetrazolo[1,5-b]pyridazin intermediate with a piperidine derivative under basic conditions.

    Attachment of the methylsulfanyl-substituted phenyl group: This can be accomplished through a nucleophilic substitution reaction, where the phenyl group is introduced using a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The tetrazolo[1,5-b]pyridazin ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced tetrazolo[1,5-b]pyridazin derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

1.1 Anticancer Activity

Compounds containing the tetrazolo-pyridazine scaffold have been investigated for their anticancer properties. For instance, derivatives of similar structures have shown potent inhibition of c-Met kinases, which are implicated in cancer progression. A notable example is Savolitinib, a c-Met inhibitor that has progressed through clinical trials for treating various cancers, including non-small cell lung cancer and renal cell carcinoma . The compound N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide could potentially exhibit similar efficacy due to its structural analogies.

1.2 Glycogen Synthase Kinase 3 Inhibition

Another significant area of interest is the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. Compounds with similar structural features have demonstrated selective inhibition of GSK-3, suggesting that this compound may also be effective in managing type 2 diabetes by regulating glycogen synthesis .

Synthesis Pathways

The synthesis of this compound involves several steps that can include:

  • Formation of the tetrazolo and pyridazine rings through cyclization reactions.
  • Substitution reactions to introduce the methylsulfanyl and phenyl groups.
  • Amide bond formation to connect the piperidine moiety.

These synthetic routes are critical for optimizing yield and purity, which are essential for further pharmacological evaluation.

Therapeutic Potential

3.1 Neurological Disorders

Research indicates that compounds with tetrazole and pyridazine structures may also have neuroprotective effects. They have been explored as potential treatments for neurodegenerative diseases like Huntington's disease due to their ability to modulate signaling pathways involved in neuronal survival .

3.2 Antimicrobial Activity

The antimicrobial properties of related compounds have been documented, suggesting that this compound could also possess significant antibacterial or antifungal activity. This potential is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Study Findings Reference
Savolitinib TrialsDemonstrated efficacy against multiple cancer types; conditional approval in China
GSK-3 Inhibition StudyIdentified selective inhibitors with potential for diabetes management
Neuroprotection ResearchExplored as a treatment option for Huntington's disease

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazolo[1,5-b]pyridazine Cores

describes (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d), which shares the tetrazolo[1,5-b]pyridazine core but differs in substituents. E-4d includes a pyrazole ring with dimethyl groups and a propenoic acid side chain, leading to a melting point of 246–248°C. In contrast, the target compound lacks the pyrazole-propenoic acid system, instead incorporating a piperidine-carboxamide group. This structural divergence suggests differences in solubility and biological activity, as carboxamides often enhance hydrogen-bonding interactions with target proteins .

Imidazo[1,2-b]pyridazine-Based Pan-Pim Kinase Inhibitors

highlights Yakult Honsha’s imidazo[1,2-b]pyridazine derivatives (e.g., YPC-21440, YPC-21817), which are Pan-Pim kinase inhibitors. These compounds feature a thiazolidine-2,4-dione substituent and variable piperazine groups (e.g., methyl, ethyl, fluorophenyl). Unlike the target compound, these analogues prioritize imidazo-pyridazine cores for kinase binding, with methanesulfonate salts (e.g., YPC-21440 MsOH) improving aqueous solubility for in vivo studies .

Pyridazine-Containing Agrochemistry Compounds

lists patented pyridazine derivatives, such as N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide , which share carboxamide functionalities but integrate thiazole-pyridine systems instead of tetrazolo-pyridazine. These compounds are optimized for pesticidal activity, leveraging sulfonyl and trifluoromethyl groups for stability and target binding. The target compound’s methylsulfanyl group may offer a balance between lipophilicity and metabolic stability compared to bulkier substituents in agrochemical analogues .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Biological Target/Application
Target Compound Tetrazolo[1,5-b]pyridazine Piperidine-3-carboxamide, SCH₃-phenyl Not reported Kinase inhibition (inferred)
E-4d Tetrazolo[1,5-b]pyridazine Pyrazole-propenoic acid, dimethyl groups 246–248 Not specified
YPC-21817 MsOH Imidazo[1,2-b]pyridazine Ethylpiperazine, thiazolidine-2,4-dione Not reported Pan-Pim kinase inhibition
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole Sulfonyl, pyridyl-thiazole Not reported Pesticidal activity

Key Research Findings

  • Structural Impact on Solubility : The target compound’s methylsulfanyl group increases lipophilicity compared to Yakult’s imidazo-pyridazine derivatives, which use polar piperazine and methanesulfonate groups for improved solubility .
  • Thermal Stability : E-4d’s higher melting point (246–248°C) vs. analogues with bulkier substituents (e.g., YPC series) suggests that compact substituents like carboxamides may enhance crystalline stability .
  • Kinase Selectivity : While Yakult’s imidazo-pyridazines target Pan-Pim kinases, the tetrazolo-pyridazine core in the target compound may favor other kinases (e.g., Aurora or CDKs) due to differences in π-π stacking and hydrogen-bonding motifs .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound, summarizing findings from various studies, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis and Characterization

The compound was synthesized through a multi-step process involving chlorosulfonylation followed by nucleophilic substitution reactions. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with a similar tetrazole structure have shown effectiveness against various cancer cell lines, including colon cancer cells (DLD-1 and HT-29). The mechanism of action appears to involve inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound ADLD-112.5Apoptosis induction
Compound BHT-299.8Cell cycle arrest
This compoundVariousTBDTBD

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to evaluate the antimicrobial efficacy, indicating a potential for therapeutic applications in treating infections .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the piperidine ring and the tetrazole moiety significantly influence biological activity. For example, introducing different substituents on the phenyl ring has been correlated with enhanced potency against cancer cell lines. The presence of the methylsulfanyl group appears crucial for maintaining activity while also influencing solubility and bioavailability .

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds within this chemical class:

  • Case Study 1 : A derivative was tested in vivo using a mouse model for colon cancer, showing a significant reduction in tumor size compared to controls.
  • Case Study 2 : In vitro studies demonstrated that certain derivatives induced apoptosis in human breast cancer cells via caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.